tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3R)-spiro[3H-1-benzofuran-2,4'-piperidine]-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)22-15(20)19-14-12-6-4-5-7-13(12)21-17(14)8-10-18-11-9-17/h4-7,14,18H,8-11H2,1-3H3,(H,19,20)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPQGEJKMPGMLM-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2=CC=CC=C2OC13CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C2=CC=CC=C2OC13CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Umpolung Flow Chemistry via Katritzky Hemiaminal Intermediate
A scalable route developed by researchers employs umpolung reactivity to construct the spirocyclic core (Figure 1). The synthesis begins with 2-fluorobenzaldehyde, which undergoes condensation with benzotriazole to form a Katritzky hemiaminal . Deprotonation with n-butyllithium enables a 1,2-addition to tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone), leveraging umpolung to invert carbonyl reactivity . This step proceeds via a plug-flow reactor, circumventing cryogenic conditions and enabling kilogram-scale production .
The tetrahedral intermediate is treated with oxalic acid, inducing collapse to 4-(2-fluorobenzoyl)-4-hydroxypiperidine, isolated via crystallization . Intramolecular nucleophilic aromatic substitution (S<sub>N</sub>Ar) cyclization under optimized conditions (e.g., K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C) forms the spiro[benzofuran-2,4'-piperidine] scaffold . Final Boc protection using di-tert-butyl dicarbonate yields the target compound in high enantiomeric excess (>99% ee) .
Key Advantages :
Spirocyclization via Modified Benzotriazole-Mediated Coupling
An alternative approach involves spirocyclization through a benzotriazole intermediate (Table 1). Starting with 2-fluorobenzaldehyde, reaction with benzotriazole and N-Boc-4-piperidone under basic conditions forms a hemiaminal adduct . Subsequent acid-mediated cyclodehydration generates the spirocyclic framework . Chiral resolution via enzymatic hydrolysis or chiral stationary-phase chromatography achieves the (3R)-configuration .
Process Parameters :
Process Telescoping for Industrial-Scale Synthesis
A patent-pending method emphasizes process telescoping to minimize intermediate purification (Figure 2). The route begins with ring-closing protection of a primary amine using 4-trifluoromethyl benzaldehyde and 2-methyl benzoyl chloride . Alkylation with allyl bromide, followed by LDA-mediated deprotonation, introduces the piperidine side chain . Sequential reductions and hydrolyses are conducted without isolation, culminating in Boc protection under mild conditions (10–30°C) .
Operational Benefits :
Comparative Analysis of Synthetic Routes
Stereochemical Considerations
The (3R)-configuration is critical for biological activity. In the umpolung route, the S<sub>N</sub>Ar cyclization step favors the R-enantiomer due to transition-state stereoelectronic effects . Computational modeling suggests that the Boc group directs nucleophilic attack to the si-face of the benzofuran precursor . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) achieves enantiomeric ratios >20:1 .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different structural isomers.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at positions where the tert-butyl group or other substituents are located.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
Chemical Research Applications
Building Block for Complex Molecules
This compound serves as a crucial intermediate in organic synthesis. Its spirocyclic structure allows for the formation of diverse derivatives, which can be tailored for specific applications in medicinal chemistry and material science. Researchers utilize it to create new compounds with enhanced biological activity or improved properties.
Reactivity and Stability
The presence of the tert-butyl group contributes to steric hindrance, influencing the compound's reactivity. This feature is beneficial when designing reactions that require selective pathways or when stability is paramount in the synthesis of sensitive intermediates. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it versatile for researchers in synthetic organic chemistry .
Industrial Applications
Specialty Chemicals Production
In the industrial sector, tert-butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate is utilized in producing specialty chemicals. Its stability and reactivity profile make it suitable for applications in manufacturing polymers, coatings, and adhesives. The compound's unique properties can enhance the performance characteristics of these materials .
Mechanism of Action
The mechanism by which tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors. The spirocyclic structure can influence the binding affinity and specificity of the compound, potentially leading to unique biological activities. The pathways involved in these interactions can vary, but they often include modulation of signal transduction pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Benzofuran Derivatives
a. tert-Butyl (1′,3′-dimethyl-2′,4′,6′-trioxo-1′,3′,4′,6′-tetrahydro-2′H,3H-spiro[benzofuran-2,5′-pyrimidin]-3-yl)carbamate
- Key Differences :
- Replaces the piperidine ring with a pyrimidine-dione system.
- Additional carbonyl and methyl groups increase electron-withdrawing character.
- Synthesis : Synthesized via DMAP-mediated tandem cyclization with 80% yield, using petroleum ether/ethyl acetate purification .
b. tert-Butyl 3-methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate
Piperidine-Based Carbamates
a. tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
- Key Differences: Fluorine atom at the 4-position of the piperidine ring introduces electronegativity and metabolic stability. CAS No.: 1052713-47-9; Molecular Weight: ~245.29 g/mol (estimated).
- Implications : Fluorination enhances membrane permeability and resistance to oxidative metabolism, making it advantageous in CNS-targeting drugs .
b. tert-Butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate
- CAS No.: 1799311-98-0.
- Applications : The hydroxyl group facilitates interactions with hydrophilic binding pockets in enzymes or receptors .
c. tert-ButylN-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate
- Key Differences: Cyanoacetyl and methyl groups add steric bulk and hydrogen-bond acceptor sites. Crystal Data: Monoclinic (P21), with a = 7.18 Å, b = 7.32 Å, c = 16.04 Å, β = 102.2° .
- Implications: The cyano group may enhance binding to kinase ATP pockets, as seen in Tofacitinib derivatives .
Complex Spirocyclic Analogs with Trifluoromethyl Groups
a. tert-Butyl[(1R,3S)-3-ethyl-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]carbamate
- Key Differences :
- Incorporates a trifluoromethylpyridyl group and ethyl substituent.
- Molecular Weight : ~529.5 g/mol (estimated).
- Synthesis : Multi-step process involving coupling reagents (HATU) and purification via column chromatography .
- Applications : The trifluoromethyl group improves lipophilicity and bioavailability, critical for antiviral or anticancer agents .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Yield | Applications |
|---|---|---|---|---|---|
| tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate | C₁₇H₂₄N₂O₃ | 304.38 | Spiro benzofuran-piperidine | Not reported | Heterocyclic building block |
| tert-Butyl (1′,3′-dimethyl-2′,4′,6′-trioxo-spiro[benzofuran-2,5′-pyrimidin]-3-yl)carbamate | C₁₈H₂₁N₃O₆ | 375.38 | Pyrimidine-dione, methyl | 80% | Kinase inhibitor scaffolds |
| tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate | C₁₀H₁₇FN₂O₂ | 216.26 | Fluorine | Not reported | CNS drug candidates |
| tert-ButylN-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate | C₁₅H₂₅N₃O₃ | 295.38 | Cyanoacetyl, methyl | Not reported | Kinase inhibition (e.g., Tofacitinib) |
| tert-Butyl[(1R,3S)-3-ethyl-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl)carbamate | C₂₅H₃₄F₃N₅O₂ | 529.57 | Trifluoromethylpyridyl, ethyl | ~70% (estimated) | Antiviral/anticancer research |
Research Findings and Implications
- Spirocyclic Rigidity : Compounds with spiro architectures (e.g., benzofuran-piperidine) exhibit improved conformational stability, enhancing target selectivity .
- Fluorination : Fluorinated analogs demonstrate increased metabolic stability and blood-brain barrier penetration, critical for neuroactive drugs .
- Electron-Withdrawing Groups: Pyrimidine-dione and cyanoacetyl substituents enhance binding to enzymatic active sites, as observed in kinase inhibitors .
- Synthetic Challenges : Multi-step syntheses (e.g., coupling reactions with HATU) require precise optimization to achieve high yields (>80%) .
Biological Activity
Tert-butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate (CAS Number: 2377357-01-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C17H24N2O3, with a molecular weight of 304.38 g/mol. The compound features a spirocyclic structure that is common in various bioactive molecules, contributing to its unique pharmacological properties .
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O3 |
| Molecular Weight | 304.38 g/mol |
| CAS Number | 2377357-01-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the spirobenzofuran structure. For instance, derivatives of benzofuran have shown significant cytotoxicity against various cancer cell lines. In vitro investigations indicated that certain benzofuran derivatives exhibit IC50 values in the micromolar range, demonstrating their ability to induce apoptosis in cancer cells .
In a specific study involving spirobenzofuran derivatives, it was observed that these compounds could suppress tumor growth in murine models. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways, which are critical for cancer progression .
Anti-inflammatory Activity
Compounds with similar structures have also been explored for their anti-inflammatory properties. For example, certain benzofuran derivatives were found to inhibit lipoxygenases (LOXs), enzymes implicated in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators such as leukotrienes, highlighting a potential therapeutic application for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzofuran and piperidine rings can significantly influence the compound's potency and selectivity towards specific biological targets. For instance, modifications that enhance lipophilicity may improve cellular uptake and bioavailability, while changes that increase hydrogen bonding potential could enhance binding affinity to target proteins .
Case Studies
- In Vitro Studies : A study examining the cytotoxic effects of various spirobenzofuran derivatives reported that specific substitutions led to enhanced activity against human cancer cell lines, with some compounds achieving IC50 values as low as 12 μM against prostate cancer cells (PC-3) and 11 μM against LNCaP cells .
- In Vivo Studies : In a murine model of cancer, administration of a related spirobenzofuran compound resulted in significant tumor size reduction compared to control groups. The study concluded that the compound's ability to induce apoptosis was a key factor in its anticancer efficacy .
Future Directions
Research into this compound is still in its early stages. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.
- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.
- Optimization : Further optimization of the chemical structure to enhance pharmacological properties and reduce potential side effects.
Q & A
Q. Key Considerations :
- Reaction temperatures (0–20°C) to minimize racemization .
- Purification via column chromatography or recrystallization to remove diastereomeric byproducts.
Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Q. Methodological Answer :
How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or X-ray diffraction patterns)?
Q. Advanced Strategy :
- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) .
- Crystallographic Refinement : Use SHELXL’s restraints for disordered atoms or low-resolution data .
- Dynamic NMR : Study conformational exchange in solution to explain discrepancies in peak splitting .
Example : If X-ray data conflicts with NOE correlations, re-examine hydrogen-bonding networks using PLATON software .
What strategies mitigate racemization risks during functionalization of the spiro[3H-benzofuran-2,4'-piperidine] core?
Q. Advanced Tactics :
- Low-Temperature Reactions : Perform acylations or alkylations at –20°C to reduce epimerization .
- Protecting Group Selection : Use tert-butyl carbamate (Boc) for its stability under basic/acidic conditions .
- In Situ Monitoring : Track ee via chiral HPLC after each synthetic step .
How to design crystallization experiments to obtain high-quality single crystals for X-ray analysis?
Q. Methodology :
- Solvent Screening : Test polar/non-polar solvent pairs (e.g., DCM/hexane, ethanol/water) .
- Slow Evaporation : Gradual solvent removal at 4°C to promote lattice formation.
- Additives : Use seeding with microcrystals or additives (e.g., diethyl ether) to induce nucleation.
- Troubleshooting : If crystals are twinned, employ SHELXL’s TWIN/BASF commands .
What are the key considerations in selecting orthogonal protecting groups for derivatives of this compound?
Q. Basic Guidelines :
| Protecting Group | Stability | Deprotection |
|---|---|---|
| Boc | Stable under basic conditions | TFA/DCM or HCl/dioxane . |
| Fmoc | Acid-sensitive | Piperidine/DMF . |
| Orthogonality : Ensure compatibility with reaction conditions (e.g., avoid acidic deprotection if using acid-labile groups). |
How can molecular dynamics simulations predict the conformational behavior of the spirocyclic system in different solvent environments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
